Technical Monograph: Physicochemical Profiling of 4-Fluoro-7-methoxybenzo[D]thiazole
Technical Monograph: Physicochemical Profiling of 4-Fluoro-7-methoxybenzo[D]thiazole
This technical guide provides an in-depth physicochemical and synthetic profiling of 4-Fluoro-7-methoxybenzo[D]thiazole , a specialized heterocyclic intermediate used in the development of kinase inhibitors (specifically STK4/MST1) and potential radiotracers.
Part 1: Executive Summary & Structural Logic
4-Fluoro-7-methoxybenzo[D]thiazole (CAS: 1402003-95-5 ) represents a pharmacologically privileged scaffold. Unlike the unsubstituted benzothiazole, this specific substitution pattern—fluorine at the C4 position and a methoxy group at C7—imparts unique electronic and metabolic properties critical for drug design.
Structural Rationale
-
4-Fluoro Substitution: The fluorine atom at position 4 is strategically placed adjacent to the thiazole nitrogen (N3). Through inductive electron withdrawal (-I effect), it significantly reduces the basicity of the N3 lone pair, decreasing the likelihood of non-specific binding to acidic protein residues. Furthermore, it blocks the C4 position from metabolic oxidation (a common clearance pathway for benzothiazoles).
-
7-Methoxy Substitution: Located on the benzenoid ring, the methoxy group acts as a weak electron donor (+M effect) but primarily serves to modulate lipophilicity and block the C7 position. In many benzothiazole drugs (e.g., Riluzole analogs), the C5-C7 axis is a hotspot for hydroxylation; blocking C7 enhances metabolic stability.
Part 2: Physicochemical Specifications[1][2][3]
The following data aggregates experimental values from patent literature and consensus computational predictions (QSPR) standard in high-throughput screening.
Table 1: Core Physicochemical Parameters
| Parameter | Value | Context & Implication |
| Molecular Formula | C₈H₆FNOS | -- |
| Molecular Weight | 183.20 g/mol | Fragment-like; ideal for Lead-Optimization. |
| Physical State | Solid (Crystalline) | Typically off-white to pale yellow needles. |
| Melting Point | 98–102 °C (Predicted) | High crystallinity due to planar stacking. |
| LogP (Lipophilicity) | 2.3 ± 0.2 | Optimal: Permeates BBB (Blood-Brain Barrier). |
| TPSA | ~22 Ų | High Permeability: < 90 Ų suggests excellent oral absorption. |
| pKa (Conj. Acid) | ~0.5 (Predicted) | Very Weak Base: Neutral at physiological pH (7.4). |
| Solubility (Aq) | < 0.1 mg/mL | Poor water solubility; requires organic co-solvents (DMSO). |
| Solubility (Org) | High | Soluble in DCM, CHCl₃, DMSO, Methanol. |
Electronic Distribution & Reactivity
The C2 position of the thiazole ring is the most electrophilic site, susceptible to nucleophilic attack or deprotonation (pKa of C2-H ~28). However, in this specific molecule, the focus is often on the N3 nitrogen as a hydrogen bond acceptor. The 4-fluoro substituent creates an electrostatic repulsion zone near N3, potentially increasing selectivity for kinases that can accommodate this steric/electronic bulk.
Part 3: Synthesis & Characterization Protocols
The synthesis of 4-Fluoro-7-methoxybenzo[D]thiazole is a two-stage workflow involving a Hugerschoff Cyclization followed by a Reductive Deamination . This route is preferred over direct fluorination due to the high regioselectivity required.
Synthetic Workflow Diagram
Caption: Step-wise synthetic pathway from aniline precursor to final benzothiazole scaffold.
Detailed Experimental Protocol
Step 1: Hugerschoff Cyclization (Formation of the Thiazole Ring)
-
Reagents: 1-(2-fluoro-5-methoxyphenyl)thiourea (1.0 equiv), Bromine (1.0 equiv), Chloroform (CHCl₃).
-
Procedure: Dissolve the thiourea in CHCl₃. Add bromine dropwise at 0°C to control the exothermic cyclization.
-
Condition: Heat to reflux (60°C) for 16 hours.
-
Workup: Concentrate under reduced pressure. Neutralize with aqueous NaHCO₃. Extract with Ethyl Acetate.[1][2]
-
Validation: Monitor disappearance of thiourea by TLC. Product is 2-amino-4-fluoro-7-methoxybenzo[d]thiazole .
Step 2: Reductive Deamination (Removal of the 2-Amino Group) Rationale: The 2-amino group is necessary to close the ring but often unwanted in the final pharmacophore. We remove it via a radical mechanism using an alkyl nitrite.
-
Reagents: 2-Amino-4-fluoro-7-methoxybenzo[d]thiazole (2.5 mmol), Isopentyl nitrite (2.5 mmol).
-
Solvent: Anhydrous 1,4-Dioxane.
-
Procedure: Dissolve the amine in dioxane. Add isopentyl nitrite dropwise.
-
Reaction: Stir at 80°C for 1 hour. Nitrogen gas evolution will be observed.
-
Purification: Concentrate the mixture. Purify via silica gel column chromatography (Hexane/EtOAc gradient).
-
Yield: Typically 60–75%.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, the following NMR signals must be present. Absence of the broad singlet at ~7.5 ppm (NH₂) confirms successful deamination.
-
¹H NMR (500 MHz, CDCl₃):
-
δ 8.95 (s, 1H): H2 proton (Thiazole ring). Distinctive deshielded singlet.
-
δ 7.0–7.4 (m, 2H): Aromatic protons (H5 and H6). Look for ortho-coupling (J ≈ 8.5 Hz) and F-H coupling.
-
δ 3.98 (s, 3H): Methoxy group (-OCH₃).
-
Part 4: Applications in Drug Discovery
Kinase Inhibition (STK4/MST1)
This scaffold serves as a key intermediate for inhibitors of Serine/Threonine Kinase 4 (STK4) . STK4 modulates the Hippo signaling pathway; its inhibition can restore YAP1 levels, triggering apoptosis in hematologic malignancies. The 4-fluoro group is critical here for fitting into the ATP-binding pocket while avoiding steric clash with the "gatekeeper" residue.
Radiotracer Potential
The 4-fluoro position is an ideal site for late-stage ¹⁸F-fluorination via nucleophilic aromatic substitution (SnAr) on a corresponding nitro- or trimethylammonium-precursor. This allows the molecule to be used as a PET imaging agent to visualize amyloid plaques or specific receptor densities in the brain, leveraging its high BBB permeability (LogP 2.3).
Solubility Optimization Logic
Since the core scaffold has low aqueous solubility (<0.1 mg/mL), formulation for biological assays requires specific handling.
Caption: Decision tree for preparing biological assay solutions to avoid compound precipitation.
References
-
Synthesis of STK4 Inhibitors: Kostic, M., et al. (2020). STK4 inhibitors for treatment of hematologic malignancies. U.S. Patent No. 10,710,978. Washington, DC: U.S. Patent and Trademark Office. Link
-
Benzothiazole Physicochemical Properties: Kumbhare, R. M., et al. (2024).[3] Synthesis, Properties, and Biological Applications of Benzothiazoles. Royal Society of Chemistry. Link
-
Hugerschoff Reaction Mechanism: Jordan, A. D., et al. (2003). Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles. Journal of Organic Chemistry, 68(22), 8693-8696. Link
-
Medicinal Chemistry of Fluorine: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link
Sources
- 1. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel benzothiazole containing 4<i>H</i>-pyrimido[2,1-<i>b</i>]benzothiazoles derivatives: One pot, solvent-free microwave assisted synthesis and their biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
